molecular formula C11H6N2O2 B11509207 3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione

Cat. No.: B11509207
M. Wt: 198.18 g/mol
InChI Key: BXGXRSUUGXTFSS-UHFFFAOYSA-N
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Description

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione is a complex heterocyclic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its tricyclic framework, which includes nitrogen atoms and conjugated double bonds, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione typically involves multi-step reactions starting from simpler organic molecules. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and amines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione

InChI

InChI=1S/C11H6N2O2/c14-8-4-3-7-10(13-8)9-6(11(7)15)2-1-5-12-9/h1-5H,(H,13,14)

InChI Key

BXGXRSUUGXTFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=CC(=O)N3)N=C1

Origin of Product

United States

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